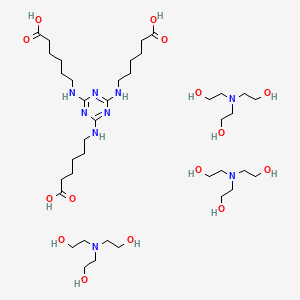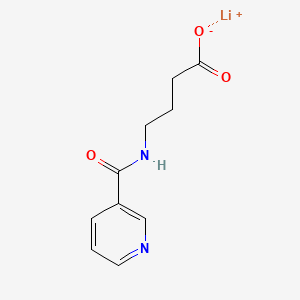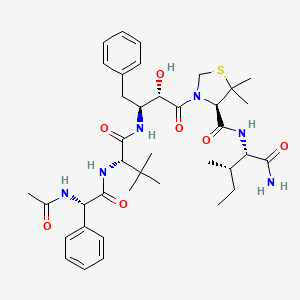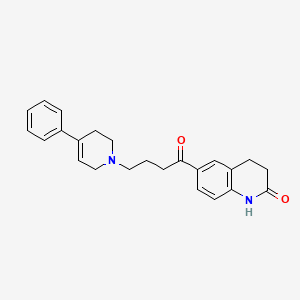
6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Formation of the carbostyril core: This can be synthesized through a series of condensation reactions.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
化学反应分析
Types of Reactions
6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce certain functional groups, such as ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
作用机制
The mechanism of action of 6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril likely involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
相似化合物的比较
Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and often exhibit similar biological activities.
Tetrahydropyridine derivatives: These compounds also share structural similarities and may have comparable applications.
Uniqueness
6-(1-Oxo-4-(4-phenyl-1,2,5,6-tetrahydropyridyl)butyl)-3,4-dihydrocarbostyril is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
属性
CAS 编号 |
80834-76-0 |
|---|---|
分子式 |
C24H26N2O2 |
分子量 |
374.5 g/mol |
IUPAC 名称 |
6-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H26N2O2/c27-23(21-8-10-22-20(17-21)9-11-24(28)25-22)7-4-14-26-15-12-19(13-16-26)18-5-2-1-3-6-18/h1-3,5-6,8,10,12,17H,4,7,9,11,13-16H2,(H,25,28) |
InChI 键 |
RKXYUCZLLREYFR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCCN3CCC(=CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)




![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
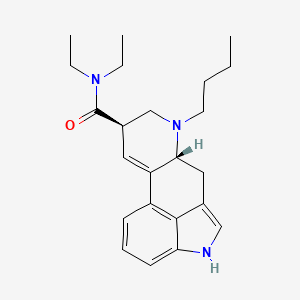
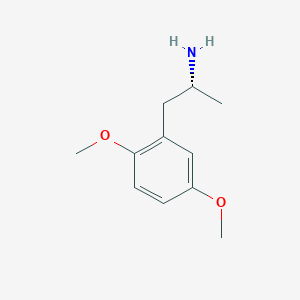
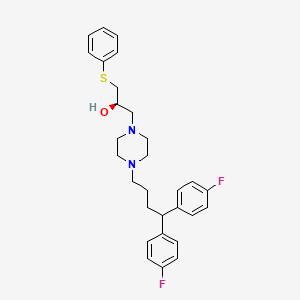
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
